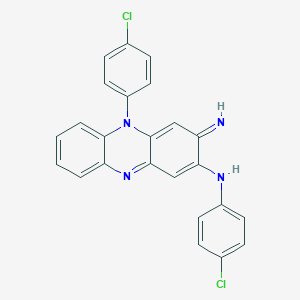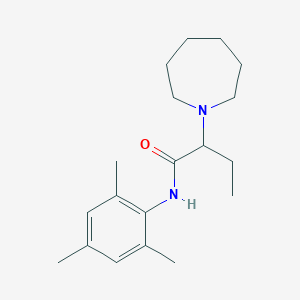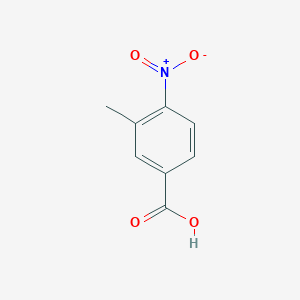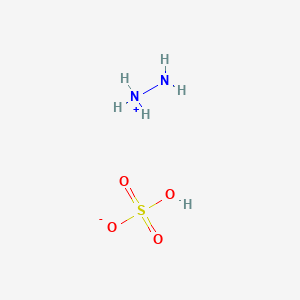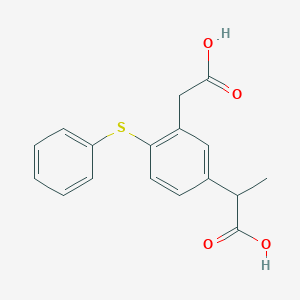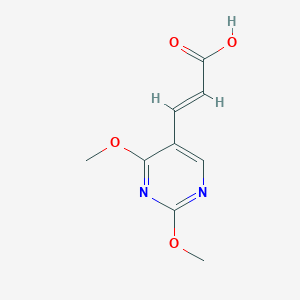
2-Phenylphenol-d5
概述
描述
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is an isotope-labeled analog of phenol, where the hydrogen atoms at positions 2, 3, 4, 5, and 6 on the phenyl ring are replaced by deuterium. This compound has a molecular formula of C12H10O and a molecular weight of 175.24 g/mol. The incorporation of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
作用机制
Target of Action
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is an isotope-labeled analog of phenol
Mode of Action
As an isotope-labeled analog, it likely interacts with its targets in a similar manner to phenol . The deuterium atoms replacing the 2,3,4,5, and 6th protons of phenol may influence the compound’s interactions with its targets, potentially altering its binding affinity or metabolic stability .
Pharmacokinetics
The presence of deuterium atoms may influence these properties, potentially enhancing the compound’s metabolic stability and thus its bioavailability .
准备方法
The synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)phenol typically involves the deuteration of phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
化学反应分析
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol undergoes various chemical reactions similar to its non-deuterated counterpart, phenol. These reactions include:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms are replaced by other substituents such as halogens or nitro groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: The compound serves as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for accurate data interpretation.
Biological Studies: It is used in metabolic studies to trace the pathways and mechanisms of phenol metabolism in biological systems.
Medicinal Chemistry: The compound is employed in drug development to study the pharmacokinetics and pharmacodynamics of phenol-based drugs.
Industrial Applications: It is used in the production of deuterated solvents and reagents, which are essential for various chemical processes
相似化合物的比较
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is unique due to its deuterium-labeled structure. Similar compounds include:
Phenol-2,3,4,5,6-d5: An isotope-labeled analog of phenol with deuterium atoms at the same positions.
2,3,4,5,6-Pentafluorophenol: A fluorinated analog of phenol with fluorine atoms replacing the hydrogen atoms.
2,3,4,5,6-Pentachlorophenol: A chlorinated analog of phenol with chlorine atoms replacing the hydrogen atoms.
These compounds share similar chemical properties but differ in their isotopic or elemental substitutions, which can affect their reactivity and applications .
属性
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-FSTBWYLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

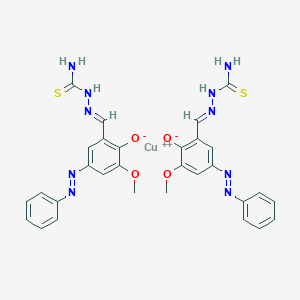
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
